

An In-depth Technical Guide to the Chemical Structure and Properties of Gapicomine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Gapicomine**

Cat. No.: **B073847**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gapicomine, with the IUPAC name 1-Pyridin-4-yl-N-(pyridin-4-ylmethyl)methanamine, is a chemical entity previously investigated for its therapeutic potential as a coronary vasodilator. It was a primary component of the drug Bicordin, which has since been withdrawn from the market. This document provides a comprehensive overview of the available technical information regarding **Gapicomine**, including its chemical structure, physicochemical properties, and known pharmacological effects. Due to its status as a withdrawn and older drug, publicly available data is limited. This guide consolidates the existing information to serve as a valuable resource for researchers and professionals in the field of drug development and cardiovascular pharmacology.

Chemical Structure and Identification

Gapicomine is a symmetrical molecule containing two pyridine rings linked by a secondary amine.

Caption: Chemical Structure of **Gapicomine**.

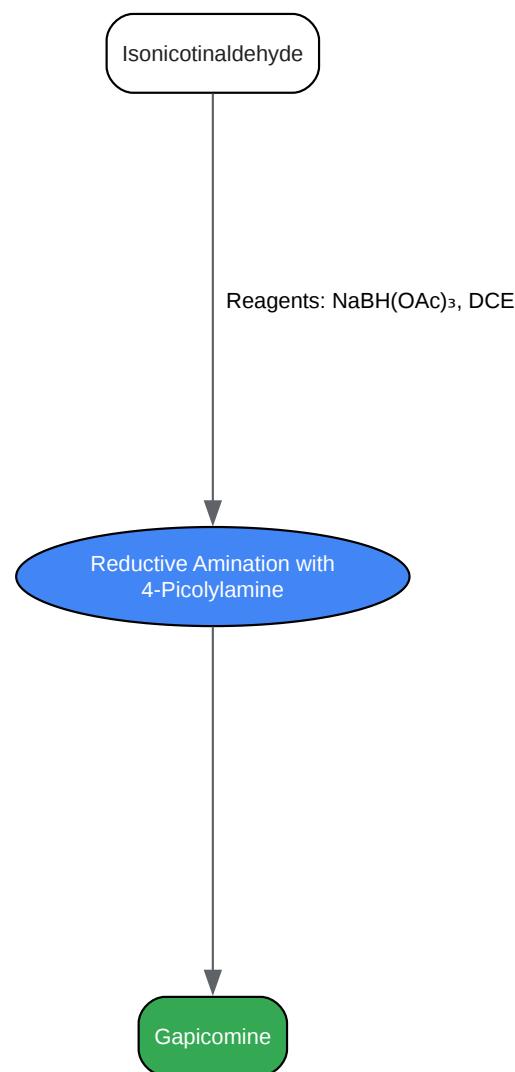
Table 1: Chemical Identifiers of **Gapicomine**

Identifier	Value
IUPAC Name	1-Pyridin-4-yl-N-(pyridin-4-ylmethyl)methanamine
CAS Number	1539-39-5
Molecular Formula	C ₁₂ H ₁₃ N ₃
Molecular Weight	199.25 g/mol
SMILES	C1=CN=CC=C1CNCC2=CC=NC=C2
InChI Key	AUQQZPGNRKTPSQ-UHFFFAOYSA-N

Physicochemical Properties

The available physicochemical data for **Gapicomine** is summarized in the table below. It is important to note that some of these values are predicted and may not reflect experimentally determined properties.

Table 2: Physicochemical Properties of **Gapicomine**


Property	Value	Source
Boiling Point	164-166 °C (at 0.23 Torr)	Predicted
Density	1.118 ± 0.06 g/cm ³	Predicted
pKa	5.80 ± 0.20	Predicted

Further experimental determination of properties such as melting point, aqueous solubility, and partition coefficient (logP) is recommended for any new research endeavors.

Synthesis

A general synthetic route for **Gapicomine** has been described, starting from isonicotinaldehyde.[1]

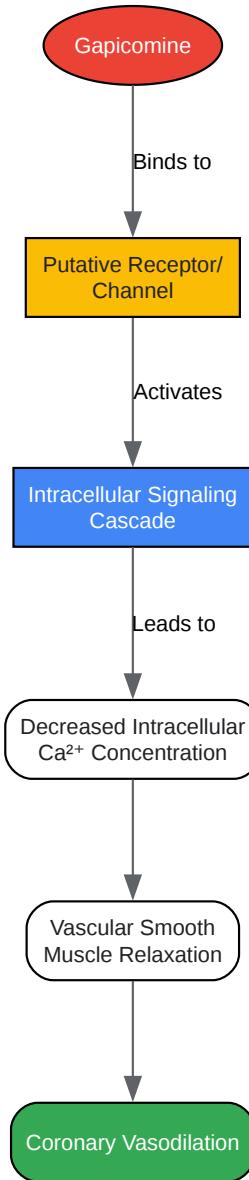
Synthesis Workflow for Gapicomine

[Click to download full resolution via product page](#)

Caption: General Synthesis Workflow for **Gapicomine**.

Experimental Protocol: Synthesis of **Gapicomine** (Representative)

This protocol is a generalized representation based on the known chemical transformation and should be optimized for laboratory execution.


- To a solution of 4-picollylamine (1.0 eq) in a suitable solvent such as dichloroethane (DCE), add isonicotinaldehyde (1.1 eq).
- The mixture is stirred at room temperature for 1-2 hours to allow for imine formation.
- Sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$) (1.5 eq) is then added portion-wise to the reaction mixture.
- The reaction is stirred at room temperature for 12-24 hours, monitoring by an appropriate method (e.g., TLC or LC-MS).
- Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
- The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by column chromatography on silica gel to afford **Gapicoline**.

Pharmacological Properties and Mechanism of Action

Gapicoline is classified as a coronary vasodilator.^[1] This indicates that it widens the coronary arteries, which supply blood to the heart muscle. The primary therapeutic application of such an agent is in the treatment of conditions like angina pectoris, where there is insufficient blood flow to the heart.

The precise molecular mechanism of action for **Gapicoline** has not been extensively elucidated in publicly available literature. However, the vasodilatory effects of many drugs are mediated through common signaling pathways. A plausible, though unconfirmed, pathway for a coronary vasodilator is the modulation of intracellular calcium levels in vascular smooth muscle cells.

Hypothetical Signaling Pathway for Gapicomine-Induced Vasodilation

[Click to download full resolution via product page](#)

Caption: Hypothetical Signaling Pathway for Vasodilation.

Quantitative Pharmacological Data:

No specific quantitative pharmacological data, such as IC_{50} or EC_{50} values, for **Gapicomine** are available in the public domain. Further in vitro and in vivo studies would be necessary to determine its potency and efficacy at specific molecular targets.

Pharmacokinetics

There is no publicly available information on the pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion) of **Gapicomine**.

Analytical Methods

For the quantification of **Gapicomine** in biological matrices, standard analytical techniques can be employed.

Experimental Protocol: Representative LC-MS/MS Method for Quantification

This is a general protocol and would require optimization and validation.

- Sample Preparation:
 - To 100 μ L of plasma, add an internal standard and 300 μ L of acetonitrile to precipitate proteins.
 - Vortex and centrifuge the sample.
 - The supernatant is transferred and evaporated to dryness.
 - The residue is reconstituted in the mobile phase for analysis.
- Liquid Chromatography:
 - Column: C18 reverse-phase column.
 - Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
 - Flow Rate: 0.5 mL/min.

- Mass Spectrometry:
 - Ionization: Electrospray ionization (ESI) in positive ion mode.
 - Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions specific to **Gapicomine** and the internal standard.

Conclusion

Gapicomine is a coronary vasodilator with a defined chemical structure. While its primary pharmacological action is known, a significant amount of detailed technical data, including its physicochemical properties, quantitative pharmacology, pharmacokinetics, and a specific mechanism of action, is not readily available in the public domain. This is likely due to its development era and subsequent withdrawal from the market. The information presented in this guide serves as a foundational resource for any future research into **Gapicomine** or its analogs. Further experimental work would be essential to fully characterize this compound for any potential therapeutic or research applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Compound: GAPICOMINE (CHEMBL2103958) - ChEMBL [ebi.ac.uk]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure and Properties of Gapicomine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b073847#chemical-structure-and-properties-of-gapicomine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com